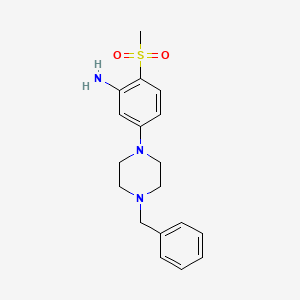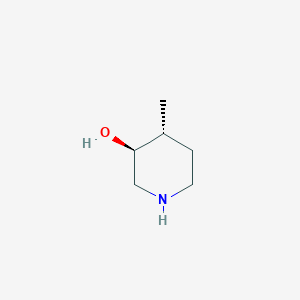
trans-4-Méthyl-pipéridin-3-ol
Vue d'ensemble
Description
“trans-4-Methyl-piperidin-3-OL” is a chemical compound with the molecular formula C6H13NO . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of “trans-4-Methyl-piperidin-3-OL” is characterized by a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a methyl group attached to the fourth carbon atom and a hydroxyl group attached to the third carbon atom .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Applications De Recherche Scientifique
Études antimicrobiennes et antifongiques
Les composés pipéridiniques se sont révélés prometteurs dans les applications antimicrobiennes et antifongiques. Le trans-4-Méthyl-pipéridin-3-ol pourrait être un précurseur dans la synthèse de nouveaux agents qui combattent les souches résistantes de bactéries et de champignons.
Ces applications mettent en évidence la polyvalence du This compound dans la recherche scientifique et son potentiel à contribuer au développement de nouveaux médicaments et traitements dans divers domaines médicaux .
Mécanisme D'action
Target of Action
Trans-4-Methyl-piperidin-3-OL is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For instance, some piperidine derivatives have been found to exhibit CCR5 antagonistic activities, which could potentially be used for the treatment of HIV .
Biochemical Pathways
Piperidine derivatives are known to affect a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Trans-4-Methyl-piperidin-3-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, trans-4-Methyl-piperidin-3-OL has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in HIV-1 entry into cells . This interaction is characterized by a strong salt-bridge formation between the nitrogen atom of trans-4-Methyl-piperidin-3-OL and the receptor, inhibiting the binding of HIV-1 to the receptor and preventing viral entry.
Cellular Effects
Trans-4-Methyl-piperidin-3-OL affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, trans-4-Methyl-piperidin-3-OL modulates the activity of the CCR5 receptor, leading to altered signaling pathways that affect immune cell function . Additionally, trans-4-Methyl-piperidin-3-OL has been reported to impact gene expression by inhibiting the transcription of certain genes involved in viral replication and immune response.
Molecular Mechanism
The molecular mechanism of trans-4-Methyl-piperidin-3-OL involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Trans-4-Methyl-piperidin-3-OL binds to the CCR5 receptor, forming a salt-bridge interaction that inhibits the receptor’s activity . This inhibition prevents the binding of HIV-1 to the receptor, blocking viral entry into the cell. Additionally, trans-4-Methyl-piperidin-3-OL has been shown to inhibit the activity of certain enzymes involved in viral replication, further contributing to its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-4-Methyl-piperidin-3-OL have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. Degradation of trans-4-Methyl-piperidin-3-OL can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that trans-4-Methyl-piperidin-3-OL can have sustained effects on cellular function, particularly in inhibiting viral replication and modulating immune responses.
Dosage Effects in Animal Models
The effects of trans-4-Methyl-piperidin-3-OL vary with different dosages in animal models. At lower doses, trans-4-Methyl-piperidin-3-OL has been shown to effectively inhibit viral replication without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage of trans-4-Methyl-piperidin-3-OL to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Trans-4-Methyl-piperidin-3-OL is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that are excreted through the urine. Trans-4-Methyl-piperidin-3-OL has also been shown to affect metabolic flux, altering the levels of certain metabolites involved in energy production and immune responses.
Transport and Distribution
Within cells and tissues, trans-4-Methyl-piperidin-3-OL is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by cells via active transport mechanisms and is distributed to various cellular compartments . Trans-4-Methyl-piperidin-3-OL has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects on cellular function.
Subcellular Localization
Trans-4-Methyl-piperidin-3-OL exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can direct trans-4-Methyl-piperidin-3-OL to specific subcellular compartments, enhancing its activity and effectiveness in modulating cellular processes.
Propriétés
IUPAC Name |
(3S,4R)-4-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMLEOVXMKSOU-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)
![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)
![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1441955.png)
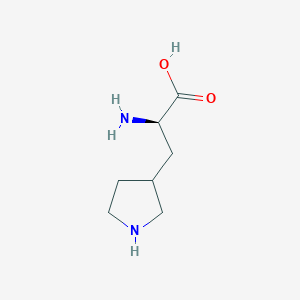
![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)
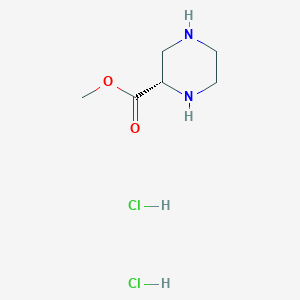
![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)

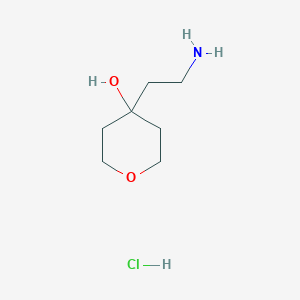

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)
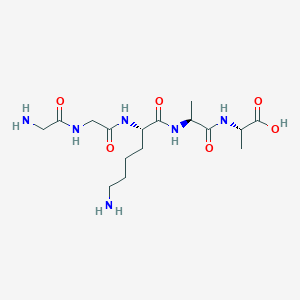
![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)
